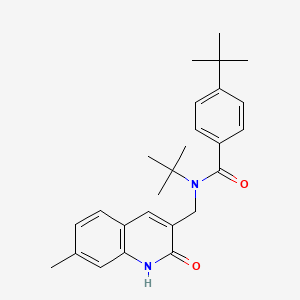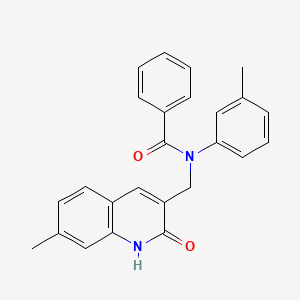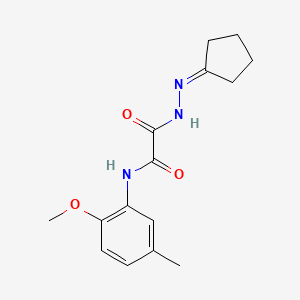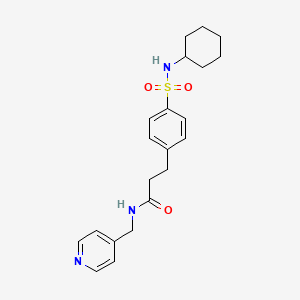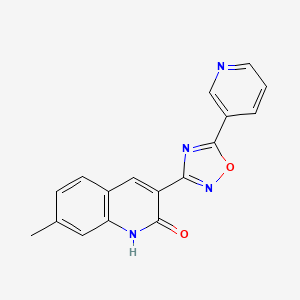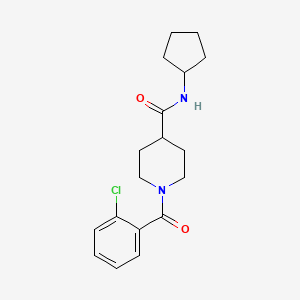
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide, commonly known as N-(4-chlorophenyl)-2-(4-(3-nitrophenylsulfamoyl)phenoxy)acetamide or simply known as N-(4-chlorophenyl)-3-nitro-4-(2-oxy-4-sulfamoylphenyl)acetamide, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide varies depending on its application. In the field of medicine, it has been found to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. In agriculture, it has been found to inhibit the activity of certain enzymes involved in plant growth and pest metabolism. In material science, it has been found to form stable films on various surfaces due to its unique chemical structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide vary depending on its application. In the field of medicine, it has been found to reduce inflammation, induce apoptosis in cancer cells, and inhibit bacterial growth. In agriculture, it has been found to inhibit the growth of certain plant species and pests. In material science, it has been found to form stable films on various surfaces.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide in lab experiments include its ability to selectively target certain enzymes and signaling pathways, its ease of synthesis, and its potential applications in various fields. The limitations of using 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide in lab experiments include its potential toxicity, its limited solubility in certain solvents, and its potential to interact with other chemicals.
Zukünftige Richtungen
For the research and development of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide include exploring its potential applications in other fields such as environmental science, energy storage, and drug delivery. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method.
Synthesemethoden
The synthesis method of 2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide involves the reaction of 4-chloroaniline with 4-nitrophenyl sulfone in the presence of a catalyst such as potassium carbonate. The resulting intermediate is then reacted with 2-(chloromethyl)phenol in the presence of a base such as sodium hydroxide to form the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-(N-(4-chlorophenyl)sulfamoyl)phenoxy)-N-(3-nitrophenyl)acetamide has been extensively studied for its potential applications in various fields. In the field of medicine, it has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, it has been found to have potential as a herbicide and pesticide due to its ability to inhibit the growth of certain plant species and pests. In material science, it has been found to have potential as a coating material due to its ability to form stable films on various surfaces.
Eigenschaften
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O6S/c21-14-4-6-15(7-5-14)23-31(28,29)19-10-8-18(9-11-19)30-13-20(25)22-16-2-1-3-17(12-16)24(26)27/h1-12,23H,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXDNPLTHIXUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

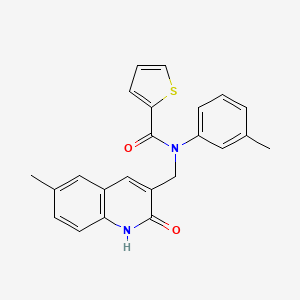

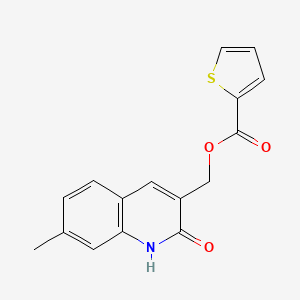
![3-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692384.png)
